
CARM1-IN-3 dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CARM1-IN-3 (dihydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of CARM1-IN-3 (dihydrochloride) follows similar synthetic routes but is scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Inhibitory Activity Against CARM1
Molecular Interactions with CARM1
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Binding Pocket :
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Mutagenesis Validation :
Biological Activity
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Antitumor Effects :
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Synergistic Therapy :
Table 2: Biochemical Profile
Parameter | Value | Source |
---|---|---|
IC₅₀ (CARM1 inhibition) | 12.3 μM | |
_K_d (Binding affinity) | 678.5 nM | |
Selectivity | No PRMT1/5/6/7 inhibition |
Scientific Research Applications
CARM1-IN-3 (dihydrochloride) has a wide range of scientific research applications:
Cancer Biology: It is used to study the role of CARM1 in cancer progression and to develop potential cancer therapies
Epigenetics: The compound helps in understanding the epigenetic regulation of gene expression through arginine methylation
Immunotherapy: Research has shown that CARM1 inhibition can enhance the efficacy of immunotherapy by modulating immune cell function.
Stem Cell Research: It is used to investigate the role of CARM1 in stem cell differentiation and maintenance.
Mechanism of Action
CARM1-IN-3 (dihydrochloride) exerts its effects by inhibiting the methyltransferase activity of CARM1. This inhibition prevents the methylation of arginine residues in target proteins, affecting various cellular processes such as transcription regulation, cell cycle progression, and signal transduction. The compound specifically targets the active site of CARM1, blocking its interaction with substrates and cofactors .
Comparison with Similar Compounds
CARM1-IN-3 (dihydrochloride) is compared with other CARM1 inhibitors and protein arginine methyltransferase inhibitors:
EPZ025654: Another selective CARM1 inhibitor with similar potency but different pharmacokinetic properties.
EZM2302: A structurally related compound with high oral bioavailability and efficacy in vivo.
Ellagic Acid: A natural inhibitor of CARM1 with potential anticancer properties.
CARM1-IN-3 (dihydrochloride) stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What is the mechanism of action of CARM1-IN-3 dihydrochloride, and how does its selectivity for CARM1 over CARM3 influence experimental design?
this compound is a potent inhibitor of co-activator-associated arginine methyltransferase 1 (CARM1) with an IC50 of 0.07 μM, showing >350-fold selectivity over CARM3 (IC50 >25 μM) . This selectivity necessitates careful validation of off-target effects in studies. For example:
- Use CARM3-overexpressing cell lines as negative controls.
- Pair enzymatic assays (e.g., radioactive methyltransferase assays) with cellular models (e.g., HCT116 cells) to confirm target-specific methylation changes .
Q. What are the recommended in vitro assay conditions for evaluating this compound activity?
- Enzyme assays : Use recombinant CARM1 in buffer systems containing SAM (S-adenosyl methionine) as a methyl donor. Monitor methylation of substrates like histone H3 or synthetic peptides via Western blot (anti-methyl-arginine antibodies) or scintillation counting .
- Cellular assays : Treat cells (e.g., HCT116) with 1–10 μM this compound for 24–48 hours. Validate efficacy via reduced methylation of CARM1 substrates (e.g., BAF155) .
Q. How does the dihydrochloride salt form impact solubility and stability in biological assays?
Dihydrochloride salts generally enhance aqueous solubility compared to free bases, critical for in vitro assays. However:
- Confirm solubility in assay buffers (e.g., PBS or DMEM) via dynamic light scattering.
- Adjust pH to 6.5–7.4 to prevent precipitation .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s cellular permeability and off-target effects?
Discrepancies may arise from:
- Cell-type variability : Test permeability in multiple lines (e.g., HCT116 vs. HEK293) using LC-MS/MS to quantify intracellular compound levels .
- Off-target profiling : Screen against a panel of methyltransferases (e.g., PRMT1, PRMT5) via competitive activity assays .
Q. What strategies optimize this compound dosing in in vivo models for cancer studies?
- Pharmacokinetics : Measure plasma half-life and tissue distribution in murine models. Adjust dosing frequency based on CARM1’s turnover rate.
- Biomarker validation : Use RNA-seq or ChIP-seq to correlate CARM1 inhibition with downstream gene silencing (e.g., PD-L1 or ESR1) .
Q. How should researchers interpret conflicting IC50 values reported for this compound across studies?
Variability may stem from:
- Assay conditions : Differences in SAM concentration (e.g., 1 μM vs. 10 μM) or substrate purity. Standardize protocols using reference inhibitors (e.g., DC_432 for NTMT1/2) .
- Data normalization : Use Z-factor or strictly controlled positive/negative controls to minimize batch effects .
Q. Methodological Considerations
Q. What controls are essential for CARM1 inhibition studies to ensure data reproducibility?
- Positive controls : DC_432 (NTMT1/2 inhibitor) or EPZ015666 (PRMT5 inhibitor).
- Negative controls : Vehicle (e.g., DMSO) and CARM1-knockout cells .
Q. How can researchers validate this compound’s role in epigenetic remodeling beyond methylation assays?
- Multi-omics integration : Combine ATAC-seq (chromatin accessibility) with methylome profiling to dissect CARM1’s regulatory crosstalk .
- CRISPR-Cas9 rescue : Reintroduce wild-type or catalytically dead CARM1 in inhibitor-treated cells to confirm phenotype specificity .
Q. Key Notes
Properties
Molecular Formula |
C24H34Cl2N4O2 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[4-[2-(2,6-dimethoxyphenyl)-7-methyl-3H-benzimidazol-5-yl]piperidin-1-yl]-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c1-16-14-18(17-8-11-28(12-9-17)13-10-25-2)15-19-23(16)27-24(26-19)22-20(29-3)6-5-7-21(22)30-4;;/h5-7,14-15,17,25H,8-13H2,1-4H3,(H,26,27);2*1H |
InChI Key |
JBLITFDQZWSTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3=C(C=CC=C3OC)OC)C4CCN(CC4)CCNC.Cl.Cl |
Origin of Product |
United States |
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